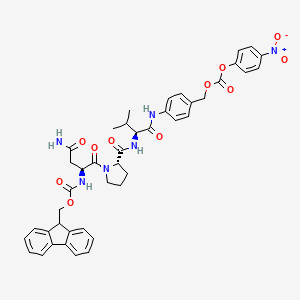
Fmoc-Asn-Pro-Val-PABC-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Asn-Pro-Val-PABC-PNP is a compound used as an effective linker in antibody-drug conjugates (ADCs). It is composed of three amino acids: asparagine, proline, and valine, linked to a para-aminobenzyloxycarbonyl (PABC) group and a p-nitrophenyl (PNP) ester. This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, enhancing the therapeutic index of ADCs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn-Pro-Val-PABC-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:
Fmoc Protection: The amino acids asparagine, proline, and valine are protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Peptide Bond Formation: The protected amino acids are sequentially coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
PABC Linkage: The peptide is then linked to the PABC group through a carbamate bond.
PNP Ester Formation: Finally, the PABC-linked peptide is reacted with p-nitrophenyl chloroformate to form the PNP ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the peptide coupling and protection steps.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Quality Control: Rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product
化学反应分析
Types of Reactions
Fmoc-Asn-Pro-Val-PABC-PNP undergoes various chemical reactions, including:
Hydrolysis: The PNP ester can be hydrolyzed under basic conditions to release the active drug.
Cleavage: The peptide bonds can be cleaved by proteases, releasing the cytotoxic payload inside target cells
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or other strong bases are commonly used to hydrolyze the PNP ester.
Cleavage: Proteases such as cathepsin B are used to cleave the peptide bonds under physiological conditions
Major Products Formed
Hydrolysis: The hydrolysis of the PNP ester results in the release of p-nitrophenol and the active drug.
Cleavage: The cleavage of peptide bonds releases the cytotoxic drug, which can then exert its therapeutic effects
科学研究应用
Fmoc-Asn-Pro-Val-PABC-PNP has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its role in the selective targeting of cancer cells.
Medicine: Employed in the development of novel cancer therapies.
Industry: Utilized in the production of ADCs for clinical use
作用机制
The mechanism of action of Fmoc-Asn-Pro-Val-PABC-PNP involves:
Targeting: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage: The peptide linker is cleaved by intracellular proteases, releasing the cytotoxic drug.
Cytotoxicity: The released drug induces cell death by disrupting cellular processes
相似化合物的比较
Similar Compounds
Fmoc-Val-Ala-PAB-PNP: Another ADC linker with a similar structure but different amino acid sequence.
Fmoc-Val-Cit-PABC-PNP: A linker that is cleaved by cathepsin B, commonly used in ADCs
Uniqueness
Fmoc-Asn-Pro-Val-PABC-PNP is unique due to its specific amino acid sequence, which provides distinct cleavage properties and stability. This makes it particularly effective in certain ADC applications, offering improved targeting and reduced off-target effects .
属性
分子式 |
C43H44N6O11 |
|---|---|
分子量 |
820.8 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C43H44N6O11/c1-25(2)38(40(52)45-27-15-13-26(14-16-27)23-59-43(55)60-29-19-17-28(18-20-29)49(56)57)47-39(51)36-12-7-21-48(36)41(53)35(22-37(44)50)46-42(54)58-24-34-32-10-5-3-8-30(32)31-9-4-6-11-33(31)34/h3-6,8-11,13-20,25,34-36,38H,7,12,21-24H2,1-2H3,(H2,44,50)(H,45,52)(H,46,54)(H,47,51)/t35-,36-,38-/m0/s1 |
InChI 键 |
DPLPVEZINJBMHS-LYDQXETESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
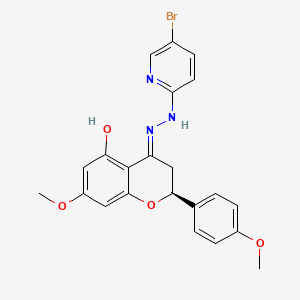
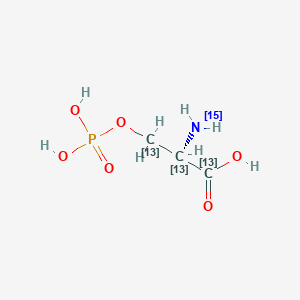
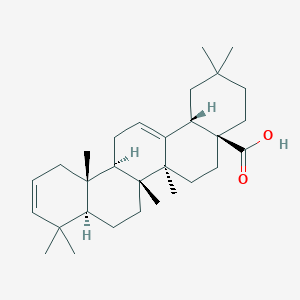

![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)
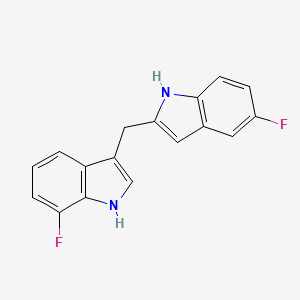
![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
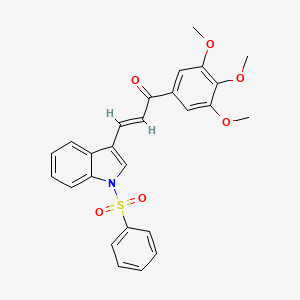
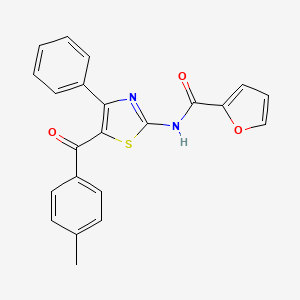

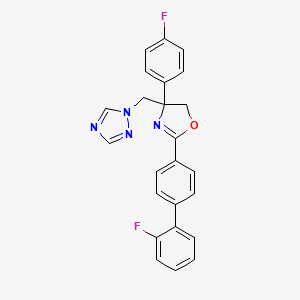
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
